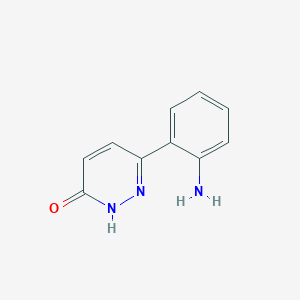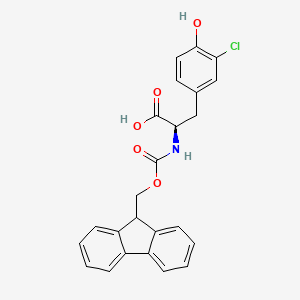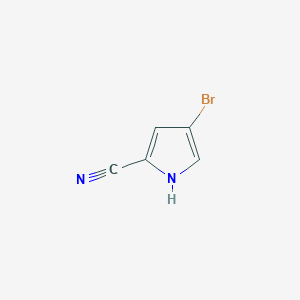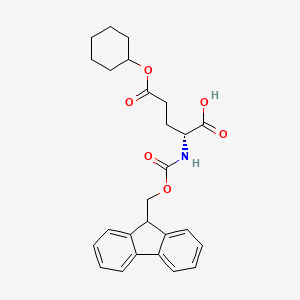
6-(2-Aminophenyl)pyridazin-3-ol
Overview
Description
Synthesis Analysis
Pyridazinone, a derivative of pyridazine, was initially exploited in search of cardiovascular drugs and for its use in agrochemicals . A number of 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been synthesized . The synthesis of pyridazinium salts was achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes .Molecular Structure Analysis
The molecular formula of 6-(2-Aminophenyl)pyridazin-3-ol is C10H9N3O and it has a molecular weight of 187.2 g/mol.Chemical Reactions Analysis
Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . A number of 6-aryl-3(2H)-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .Physical And Chemical Properties Analysis
The molecular formula of this compound is C10H9N3O and it has a molecular weight of 187.2 g/mol.Scientific Research Applications
Synthesis and Derivative Development
Researchers have developed various synthetic pathways and derivatives of pyridazinone compounds, including 6-(2-Aminophenyl)pyridazin-3-ol, to explore their potential applications. For instance, the synthesis of different substituted pyridazinone derivatives has been reported, highlighting their potential anticonvulsant activity. This showcases the compound's utility in generating new pharmacologically active molecules (Samanta et al., 2011). Additionally, the importance of the 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety in the development of cardioactive agents underscores the compound's relevance in medicinal chemistry (Imran & Abida, 2016).
Pharmacological Applications
The pharmacological potential of pyridazinone derivatives, including those related to this compound, has been extensively studied. Research has highlighted their significance in cardiovascular therapy, particularly in the synthesis of compounds like levosimendan, which is a key synthetic intermediate for cardiotonic agents. Efficient preparative separation methods for enantiomers of such intermediates have been developed, indicating the compound's importance in the pharmaceutical industry (Cheng et al., 2019).
Biological Activities
The exploration of biological activities, such as antimicrobial and antiplatelet effects, is a significant area of research for pyridazinone derivatives. Some studies have synthesized novel pyridazinone and phthalazinone derivatives to evaluate their vasodilator activities, which could contribute to the development of new therapeutic agents (Demirayak et al., 2004). Additionally, the synthesis of new pyridazinone derivatives as platelet aggregation inhibitors presents another avenue for potential therapeutic application, indicating the compound's utility in addressing cardiovascular diseases (Thota & Bansal, 2010).
Future Directions
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives, which include 6-(2-aminophenyl)pyridazin-3-ol, have a broad spectrum of pharmacological activities .
Mode of Action
It has been found that some 6-aryl-3(2h)-pyridazinone derivatives, which could include this compound, inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
It is known that pyridazinone derivatives can influence a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
It is known that pyridazinone derivatives can have a wide range of effects due to their broad spectrum of pharmacological activities .
properties
IUPAC Name |
3-(2-aminophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-4-2-1-3-7(8)9-5-6-10(14)13-12-9/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONZXGNWMPIJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=O)C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride](/img/structure/B1442726.png)

![2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442728.png)

![[1-(3-Thienyl)cyclopropyl]amine hydrochloride](/img/structure/B1442731.png)
![7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1442732.png)





![N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanaminedihydrochloride](/img/structure/B1442742.png)

